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Compound of Interest

Compound Name:
1-(4-Fluoro-2-

nitrophenyl)pyrrolidine

Cat. No.: B1349810 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and spectral characterization of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine. Additionally, it

explores the biological activity of a closely related derivative, offering insights for drug discovery

and development.

Core Chemical Properties
1-(4-Fluoro-2-nitrophenyl)pyrrolidine is a solid organic compound.[1] Key quantitative data

are summarized in the table below for easy reference.
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Property Value Source

Molecular Formula C₁₀H₁₁FN₂O₂ --INVALID-LINK--

Molecular Weight 210.2 g/mol --INVALID-LINK--

CAS Number 778-56-3 --INVALID-LINK--

Melting Point 40 °C [1]

Boiling Point 345.1±32.0 °C (Predicted) --INVALID-LINK--

Form Solid [1]

Solubility Data not available

Synthesis
The primary synthetic route to 1-(4-Fluoro-2-nitrophenyl)pyrrolidine is through a nucleophilic

aromatic substitution (SNA_r) reaction. This involves the reaction of 1,4-difluoro-2-nitrobenzene

with pyrrolidine. The electron-withdrawing nitro group activates the fluorine atom at the C1

position, facilitating its displacement by the nucleophilic pyrrolidine.

Experimental Protocol: General Method for Nucleophilic
Aromatic Substitution
The following is a general procedure based on established methods for similar nucleophilic

aromatic substitution reactions. Specific reaction conditions such as temperature, solvent, and

reaction time may require optimization for this particular synthesis.

Materials:

1,4-difluoro-2-nitrobenzene

Pyrrolidine

A suitable solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran

(THF))

A non-nucleophilic base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N))
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Procedure:

In a round-bottom flask, dissolve 1,4-difluoro-2-nitrobenzene (1 equivalent) in the chosen

solvent.

Add the non-nucleophilic base (1.5-2 equivalents) to the solution.

Slowly add pyrrolidine (1.1 equivalents) to the reaction mixture at room temperature.

Heat the reaction mixture to a temperature between 50-100 °C and monitor the reaction

progress using Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and quench with water.

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain pure 1-(4-Fluoro-
2-nitrophenyl)pyrrolidine.

1,4-difluoro-2-nitrobenzene +
Pyrrolidine + Base

Nucleophilic Aromatic
Substitution

Solvent (e.g., DMF)

Aqueous Workup &
Extraction Column Chromatography 1-(4-Fluoro-2-nitrophenyl)pyrrolidine

Click to download full resolution via product page

General workflow for the synthesis of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine.

Spectroscopic Characterization
Detailed experimental conditions for acquiring spectroscopic data for 1-(4-Fluoro-2-
nitrophenyl)pyrrolidine are not readily available in the public domain. However, the following
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outlines the general parameters typically employed for the characterization of such

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Spectra are typically recorded on a 300 or 400 MHz spectrometer in deuterated

chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Expected signals

would include multiplets for the pyrrolidine protons and signals in the aromatic region for the

phenyl protons, showing coupling to the fluorine atom.

¹³C NMR: Spectra are usually obtained at 75 or 100 MHz in CDCl₃. The spectrum would

show characteristic peaks for the aliphatic carbons of the pyrrolidine ring and the aromatic

carbons, with the carbon attached to the fluorine atom exhibiting a large coupling constant

(¹J_CF).

Mass Spectrometry (MS)
Mass spectra are typically acquired using an electron ionization (EI) source. The molecular

ion peak (M⁺) would be expected at m/z 210. Fragmentation patterns would likely involve the

loss of the nitro group (NO₂) and cleavage of the pyrrolidine ring.

Infrared (IR) Spectroscopy
IR spectra are commonly recorded using KBr pellets or as a thin film. Characteristic

absorption bands would be expected for the aromatic C-H stretching, C=C stretching,

asymmetric and symmetric stretching of the nitro group (around 1520 and 1340 cm⁻¹), and

C-N stretching vibrations.

Biological Activity and Drug Development Potential
Currently, there is no direct evidence in the scientific literature detailing the biological activity of

1-(4-Fluoro-2-nitrophenyl)pyrrolidine. However, a closely related derivative, 1-[4-Fluoro-2-(2-

nitrovinyl)phenyl]pyrrolidine (FPP), has demonstrated significant anti-inflammatory properties.

[2]

FPP has been shown to be a potent inhibitor of the Toll-like receptor (TLR) signaling pathways.

[2] TLRs are crucial components of the innate immune system, and their dysregulation is

implicated in various inflammatory diseases.
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Mechanism of Action of the Derivative (FPP)
FPP exerts its anti-inflammatory effects by:

Inhibiting TLR4 Dimerization: It directly interferes with the dimerization of TLR4, a critical

step in its activation by lipopolysaccharide (LPS).

Suppressing Downstream Signaling: By inhibiting TLR activation, FPP effectively blocks the

activation of key downstream transcription factors, namely Nuclear Factor-kappa B (NF-κB)

and Interferon Regulatory Factor 3 (IRF3).[2]

Reducing Pro-inflammatory Mediators: The inhibition of NF-κB and IRF3 leads to a decrease

in the production of pro-inflammatory enzymes and cytokines such as cyclooxygenase-2

(COX-2), inducible nitric oxide synthase (iNOS), and interferon-inducible protein-10.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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